molecular formula C26H23N3O5S B330582 ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B330582
M. Wt: 489.5 g/mol
InChI Key: TVHNYIHUZLVULF-UHFFFAOYSA-N
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Description

ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline and thiophene intermediates, which are then coupled through a series of reactions involving carbamoylation and esterification.

    Quinoline Intermediate Synthesis: The quinoline intermediate can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Thiophene Intermediate Synthesis: The thiophene intermediate is often prepared via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Coupling and Final Steps: The final compound is obtained by coupling the quinoline and thiophene intermediates through carbamoylation using reagents such as carbonyldiimidazole, followed by esterification with ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and thiophene sulfoxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl and ester groups, leading to the formation of amides and other ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Ammonia (NH₃), alcohols (ROH)

Major Products

    Oxidation: Quinoline N-oxides, thiophene sulfoxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Amides, ester derivatives

Scientific Research Applications

ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Industrial Applications: It can be used in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The quinoline and thiophene moieties are particularly important in these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which is used in organic synthesis.

    Carbamoyl Derivatives: Compounds like carbamazepine, which is used as an anticonvulsant.

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties and activities that are distinct from its individual components.

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C26H23N3O5S/c1-4-34-26(32)21-14(2)22(23(27)30)35-25(21)29-24(31)18-13-20(15-8-7-9-16(12-15)33-3)28-19-11-6-5-10-17(18)19/h5-13H,4H2,1-3H3,(H2,27,30)(H,29,31)

InChI Key

TVHNYIHUZLVULF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

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